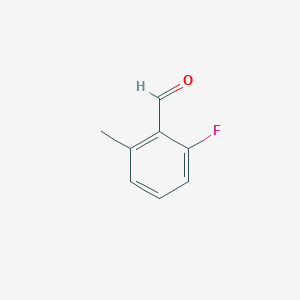

2-Fluoro-6-methylbenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBJWPZBBMKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556871 | |

| Record name | 2-Fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-04-2 | |

| Record name | 2-Fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Fluoro-6-methylbenzaldehyde is a key aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methyl group ortho to the aldehyde functionality, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and typical reactions, to empower researchers in their scientific endeavors.

Molecular and Physicochemical Properties

This compound is a colorless to faint yellow liquid at room temperature.[1] A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| Appearance | Clear, faint yellow liquid | [1] |

| Density | 1.151 g/mL at 20 °C | |

| Boiling Point | Not explicitly stated, but related compounds suggest a high boiling point. | |

| Refractive Index | n20/D 1.525 | |

| Solubility | While specific data for this compound is not readily available, structurally similar compounds like 2-methylbenzaldehyde are soluble in common organic solvents such as ethanol, ether, and chloroform, and moderately soluble in water.[2] It is anticipated that this compound exhibits similar solubility characteristics. |

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

-

Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The coupling with the adjacent fluorine atom will further split these signals.

-

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon will give a signal in the highly deshielded region of δ 190-200 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-165 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Methyl Carbon (CH₃): The methyl carbon signal is expected to appear in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehydic C-H stretch, appearing around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band is anticipated in the 1000-1300 cm⁻¹ range.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 138.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen radical (-H•): A prominent peak at m/z = 137.

-

Loss of the formyl group (-CHO•): A fragment at m/z = 109.

-

Loss of carbon monoxide (-CO): A peak at m/z = 110.

-

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 2-fluoro-6-methyltoluene.

Reaction Pathway:

Caption: General oxidation pathway for the synthesis.

Experimental Protocol: Oxidation of 2-Fluoro-6-methyltoluene

This protocol is a general representation and should be optimized for specific laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methyltoluene (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Addition of Oxidizing Agent: Slowly add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂), to the stirred solution. The reaction is often exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group in this compound is the primary site of its chemical reactivity, undergoing a variety of transformations that are fundamental in organic synthesis.

Grignard Reaction

The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an organomagnesium halide to the carbonyl group, yielding secondary alcohols.[3][4][5][6]

Reaction Scheme:

Caption: General scheme of a Grignard reaction.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[7][8][9][10][11]

Reaction Scheme:

Caption: General scheme of a Wittig reaction.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.[12][13][14]

Reaction Workflow:

Caption: Workflow for reductive amination.

Safety and Handling

This compound is classified as a skin irritant.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H315 (Causes skin irritation)

-

Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity make it an important precursor for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its physical properties, spectroscopic characteristics, synthesis, and chemical reactivity to aid researchers in its effective and safe utilization.

References

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed. (2024, August 30). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]

- Indian Journal of Chemistry. (2011). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.

-

Solubility of Things. (n.d.). o-Tolualdehyde. Retrieved from [Link]

Sources

- 1. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. leah4sci.com [leah4sci.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

A Comprehensive Technical Guide to 2-Fluoro-6-methylbenzaldehyde: Structure, Properties, and Synthetic Utility

Executive Summary: This whitepaper provides an in-depth analysis of 2-Fluoro-6-methylbenzaldehyde (CAS No. 117752-04-2), a key fluorinated building block for researchers and professionals in drug development and fine chemical synthesis. We will explore its fundamental chemical identity, including its IUPAC name and detailed structure, and present its key physicochemical properties. This guide offers insights into its synthetic utility and characteristic reactivity, contextualized by the strategic importance of fluorinated aromatic compounds in modern medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its effective and safe application in a laboratory setting.

Molecular Identity and Chemical Structure

This compound is a disubstituted aromatic aldehyde. The strategic placement of a fluorine atom and a methyl group ortho to the aldehyde function imparts unique steric and electronic properties, making it a valuable intermediate for complex molecular architectures.

IUPAC Nomenclature and Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also known by synonyms such as 6-Methyl-2-fluorobenzaldehyde[1]. For precise identification and data retrieval, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 117752-04-2 | [1][2][3] |

| Molecular Formula | C₈H₇FO | [1][2][3] |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=C(C(=CC=C1)F)C=O | [1] |

Chemical Structure

The structure consists of a central benzene ring functionalized with an aldehyde group (-CHO). A fluorine atom is located at the C2 position and a methyl group (-CH₃) at the C6 position, both immediately adjacent to the aldehyde. This ortho-substitution pattern is crucial to its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as a colorless to yellow liquid. Its physical properties are essential for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source |

| Physical State | Liquid | [2][3] |

| Appearance | Colorless to yellow | [2] |

| Density | 1.151 g/mL at 20 °C | [2][3] |

| Boiling Point | 200.5 °C at 760 mmHg | [2] |

| Flash Point | 82.5 °C | [2] |

| Refractive Index | n20/D 1.525 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Reactivity

While specific, published synthetic routes for this compound are not abundant, its preparation can be logically inferred from established methods for analogous ortho-dihalo- and alkyl-halobenzaldehydes. A common and effective strategy involves the selective oxidation of the corresponding toluene derivative.

Exemplar Synthetic Workflow

The synthesis would logically start from 2-fluoro-6-methyltoluene. The critical step is the oxidation of the methyl group to an aldehyde without affecting the aromatic ring or the sensitive fluoro substituent. Methods used for similar transformations, such as the oxidation of 2-chloro-6-fluorotoluene, provide a reliable blueprint[4]. Another analogous method is the Kornblum oxidation of a benzyl bromide intermediate, which has been successfully applied to the synthesis of 2-bromo-6-fluorobenzaldehyde[5].

The following diagram illustrates a plausible two-step synthetic pathway via a benzyl bromide intermediate.

Caption: Plausible synthetic pathway for this compound.

Detailed Protocol: Kornblum Oxidation (Exemplar)

This protocol is adapted from the synthesis of the bromo-analogue and represents a trustworthy method for this class of transformation[5].

-

Intermediate Preparation (Bromination): Dissolve 2-fluoro-6-methyltoluene in a suitable non-polar solvent (e.g., carbon tetrachloride). Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Irradiate with a light source while heating to reflux until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-fluoro-6-methylbenzyl bromide.

-

Oxidation: Add the crude benzyl bromide to a flask containing dimethyl sulfoxide (DMSO) and a mild base such as sodium bicarbonate[5].

-

Reaction: Heat the mixture (e.g., to 70-100 °C) and monitor the reaction progress by TLC or GC until the intermediate is consumed[5]. The DMSO acts as both the solvent and the oxidant in this reaction.

-

Purification: Pour the cooled reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the aldehyde group, a versatile functional handle for numerous transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions: To generate alkenes.

-

Grignard and Organolithium additions: To produce secondary alcohols.

-

Oxidation: To synthesize the corresponding 2-fluoro-6-methylbenzoic acid.

The ortho-fluoro and methyl groups sterically hinder the aldehyde, which can influence reaction rates and may require more forcing conditions compared to unhindered benzaldehydes. Electronically, the fluorine atom is electron-withdrawing, which can increase the electrophilicity of the aldehyde carbon.

Applications in Research and Drug Development

This compound is categorized as a fluorinated organic building block, a class of compounds of immense interest to the pharmaceutical and agrochemical industries[3][6][7].

-

Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. This compound serves as a precursor for more complex heterocyclic and carbocyclic systems that are scaffolds for novel therapeutics[7][8]. The aldehyde provides a reactive site for building out molecular complexity.

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are pivotal in modern agrochemicals, contributing to increased potency and favorable environmental profiles[9]. This aldehyde can be used to synthesize novel pesticides and herbicides.

Safety and Handling

Proper handling is crucial due to the hazardous nature of the compound. It is classified as a skin irritant.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| GHS Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | [1] |

Recommended Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[10][11].

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[2][10].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition[3][10]. Recommended storage is at 2-8°C in an inert atmosphere[3][6].

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its unique substitution pattern offers a valuable tool for medicinal chemists and material scientists aiming to construct complex, fluorinated molecules. A thorough understanding of its properties, synthetic access, and reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully leverage the capabilities of this versatile building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Capot Chemical. (2013). Material Safety Data Sheet. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Shanghai Honovo Chemical Co., Ltd. (n.d.). 2-Fluoro-6-chloro benzaldehyde. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 2-氟-6-甲基苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. 117752-04-2|this compound|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Fluoro-6-chloro benzaldehyde|387-45-1--Honovo Chemical Co.,Ltd. [honovochem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: A Strategic Building Block in Modern Synthesis

An In-Depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde (CAS: 117752-04-2)

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the fields of pharmaceutical and materials science synthesis. Its unique substitution pattern—featuring a sterically hindered aldehyde, an activating methyl group, and an electron-withdrawing fluorine atom—imparts a distinct reactivity profile that is highly sought after by medicinal and synthetic chemists. The presence of fluorine is particularly significant; it is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application, tailored for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development.

Molecular and Physical Properties

The core attributes of this compound are summarized below. This data is essential for accurate reaction stoichiometry, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 117752-04-2 | [2][3][4] |

| Molecular Formula | C₈H₇FO | [2][3][4] |

| Molecular Weight | 138.14 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 1.151 g/mL at 20 °C | [2] |

| Boiling Point | 200.5 °C at 760 mmHg | [2] |

| Refractive Index | n20/D 1.525 | |

| Flash Point | 82.5 °C | [2] |

| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1cccc(F)c1C=O |

Structural Representation

The two-dimensional structure of the molecule highlights the ortho-relationship of the fluoro and methyl substituents relative to the aldehyde group.

Caption: 2D Structure of this compound.

Expected Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the methyl group (CH₃) will be observed in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbon spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde at δ > 190 ppm. Aromatic carbons will resonate between δ 110-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The methyl carbon will appear upfield around δ 15-25 ppm.[5]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1700-1720 cm⁻¹. Other key peaks include C-H stretching for the aldehyde proton (a pair of peaks around 2720 and 2820 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-F stretching (1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 138. Plausible fragment ions would include [M-H]⁺ (m/z 137) and [M-CHO]⁺ (m/z 109), corresponding to the loss of a hydrogen atom and the formyl group, respectively.[6][7]

Part 2: Synthesis and Purification

As a specialized building block, the synthesis of this compound requires carefully controlled conditions. The following represents a plausible synthetic approach based on established methods for related compounds.[8][9]

Representative Synthesis: Oxidation of 2-Fluoro-6-methyltoluene

The most direct route involves the selective oxidation of the methyl group of the corresponding toluene precursor.

Caption: General workflow for the synthesis of this compound.

Protocol Causality: The choice of oxidizing agent is critical. Strong, non-selective agents risk over-oxidation to the carboxylic acid. Milder reagents like manganese dioxide (MnO₂) or controlled catalytic oxidation are often preferred to isolate the aldehyde. The reaction must be carefully monitored (e.g., by GC-MS) to determine the optimal reaction time and prevent byproduct formation.

Purification Protocol: Vacuum Distillation

Given its liquid form and relatively high boiling point, vacuum distillation is an effective method for purifying the crude product from non-volatile impurities and residual starting material.[10]

-

Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Charging the Flask: Transfer the crude reaction mixture to the distillation flask. Add boiling chips to ensure smooth boiling.

-

Applying Vacuum: Gradually reduce the pressure using a vacuum pump connected through a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Monitor the head temperature closely. Collect the fraction that distills at the expected boiling point under the applied pressure. The precursor, 2-fluoro-6-methyltoluene, has a lower boiling point and will distill first.

-

Validation: Analyze the collected fraction using GC-MS or NMR to confirm purity and identity.

Part 3: Analytical Quality Control

Ensuring the purity and identity of this compound is paramount for its use in sensitive applications like drug synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for quality control.[11][12]

Comparative Overview of Analytical Methods

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Analyte Suitability | Ideal, as the compound is volatile and thermally stable. | Suitable, but may require derivatization for enhanced UV detection if trace analysis is needed. |

| Primary Use | Purity assessment and profiling of volatile impurities. | Purity and impurity profiling, especially for non-volatile or thermally labile byproducts. |

| Common Detector | Flame Ionization Detector (FID) for quantitation; Mass Spectrometer (MS) for identification. | Diode Array Detector (DAD) for spectral confirmation and quantitation. |

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a self-validating system for confirming both the identity (via MS) and purity (via GC peak area) of the compound.[6][12]

-

Sample Preparation: Accurately prepare a ~100 ppm solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A mid-polarity column such as a DB-624 (30 m x 0.25 mm, 1.4 µm) is suitable.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Inlet: Split/splitless injector at 250°C.

-

Oven Program: Initial temperature 80°C, hold for 1 minute. Ramp at 10°C/min to 220°C, hold for 5 minutes.

-

MS Detector: Quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-250 m/z.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and by confirming its mass spectrum against the expected fragmentation pattern (parent ion at m/z 138).

-

Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Standard workflow for GC-MS quality control analysis.

Part 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the reactivity of its aldehyde functional group. The ortho-fluoro and -methyl groups sterically hinder and electronically influence this reactivity, which can be leveraged for selective transformations.

-

Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds.[13]

-

Reductive Amination: It can be converted to the corresponding amine by reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Oxidation: The aldehyde can be oxidized to 2-fluoro-6-methylbenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: It can be reduced to 2-fluoro-6-methylbenzyl alcohol using reducing agents such as sodium borohydride.

Its role as a fluorinated building block makes it an attractive starting material for synthesizing complex molecules in drug discovery programs, where the 2-fluoro-6-methylphenyl moiety can be incorporated to fine-tune the pharmacological properties of a lead compound.[14][15]

Part 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a skin irritant.[3]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS07 ( ) | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[2][3] |

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

References

-

Safety Data Sheet - this compound. Angene Chemical. [Link][16]

-

This compound. PubChem, National Center for Biotechnology Information. [Link][3]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link][5]

-

Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents. [19]

-

6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Physics & Maths Tutor. [Link][7]

-

Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 117752-04-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.com [capotchem.com]

- 19. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methylbenzaldehyde

This guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-6-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the fluorine and methyl groups on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate for accessing complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes with a focus on mechanistic understanding, practical considerations, and comparative analysis.

Introduction

This compound, with its distinct substitution pattern, presents both challenges and opportunities in organic synthesis. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group, positioned ortho to the aldehyde, create a unique electronic environment that influences reactivity and necessitates careful consideration of synthetic strategy. This guide will dissect three core pathways for the synthesis of this valuable compound, providing both theoretical grounding and practical insights.

Pathway 1: Ortho-lithiation and Formylation of 1-Fluoro-3-methylbenzene

This pathway leverages the directing effect of the fluorine atom to achieve regioselective formylation. The fluorine atom, being a powerful ortho-directing group for metalation, facilitates the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a suitable formylating agent to yield the target aldehyde. This method is often favored for its high regioselectivity and good yields.

Mechanistic Rationale

The success of this pathway hinges on the principle of Directed ortho-Metalation (DoM). The fluorine atom's lone pairs of electrons coordinate with the lithium cation of the organolithium reagent (e.g., n-butyllithium), increasing the acidity of the ortho-protons. This proximity effect directs the deprotonation to the C2 position, leading to the formation of a thermodynamically stable aryllithium species. Subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group at the lithiated position.

Experimental Protocol

Step 1: Ortho-lithiation of 1-Fluoro-3-methylbenzene

-

To a solution of 1-fluoro-3-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added a solution of n-butyllithium (1.1 eq., typically 2.5 M in hexanes).

-

The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation. The formation of the aryllithium species can often be observed by a color change.

Step 2: Formylation

-

To the cold (-78 °C) solution of the aryllithium intermediate, anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Pathway 1: Ortho-lithiation and Formylation.

Pathway 2: Synthesis via Oxidation of 2-Fluoro-6-methylbenzyl Alcohol

This two-step approach involves the initial synthesis of 2-fluoro-6-methylbenzyl alcohol, followed by its oxidation to the corresponding aldehyde. This pathway offers flexibility in the choice of oxidizing agent, allowing for the selection of mild and selective conditions to avoid over-oxidation to the carboxylic acid.

Step 2a: Synthesis of 2-Fluoro-6-methylbenzyl Alcohol

A reliable method for the synthesis of the precursor alcohol is the Grignard reaction. Starting from a suitably substituted bromobenzene, the Grignard reagent is formed and subsequently reacted with formaldehyde.

Sub-step 2a-1: Synthesis of 2-Bromo-3-fluorotoluene

This starting material can be prepared from commercially available 3-fluoro-2-methylaniline via a Sandmeyer reaction.

Sub-step 2a-2: Grignard Reaction

-

Magnesium turnings (1.2 eq.) are activated in a flame-dried flask under an inert atmosphere.

-

A solution of 2-bromo-3-fluorotoluene (1.0 eq.) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

The reaction mixture is stirred at reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

The Grignard solution is cooled to 0 °C, and dry formaldehyde gas (generated by the depolymerization of paraformaldehyde) is bubbled through the solution. Alternatively, a solution of paraformaldehyde in THF can be added.[1][2]

-

After the addition is complete, the reaction is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields 2-fluoro-6-methylbenzyl alcohol.

Step 2b: Oxidation of 2-Fluoro-6-methylbenzyl Alcohol

Several mild oxidation methods are suitable for this transformation, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4][5][6][7] These methods are known for their high yields and compatibility with a wide range of functional groups.

Swern Oxidation Protocol [5][7]

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, is added dimethyl sulfoxide (DMSO, 2.0 eq.) dropwise.

-

After stirring for 15 minutes, a solution of 2-fluoro-6-methylbenzyl alcohol (1.0 eq.) in DCM is added slowly.

-

The reaction is stirred at -78 °C for 30-60 minutes.

-

Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography provides this compound.

Dess-Martin Periodinane (DMP) Oxidation Protocol [3][4][8]

-

To a solution of 2-fluoro-6-methylbenzyl alcohol (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.).

-

The reaction is stirred at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The mixture is stirred vigorously until the layers are clear.

-

The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography affords the desired aldehyde.

Caption: Pathway 2: Synthesis via Oxidation.

Pathway 3: Direct Formylation of 1-Fluoro-3-methylbenzene via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃). The regioselectivity of this reaction on 1-fluoro-3-methylbenzene is governed by the competing directing effects of the methyl and fluoro substituents.

Mechanistic Considerations and Regioselectivity

Both the methyl group and the fluorine atom are ortho, para-directing.[10][11][12][13] In 1-fluoro-3-methylbenzene:

-

The methyl group (an activating group) directs to positions 2, 4, and 6.

-

The fluorine atom (a deactivating group) directs to positions 2 and 4.

Position 2 is ortho to both groups, position 4 is para to the methyl group and ortho to the fluorine, and position 6 is ortho to the methyl group. The Vilsmeier reagent is a relatively bulky electrophile, which may favor attack at the less sterically hindered position. Furthermore, the strong electron-withdrawing inductive effect of the fluorine atom deactivates the adjacent ortho positions (2 and 4). Consequently, formylation is most likely to occur at position 6, which is activated by the methyl group and less sterically hindered and electronically deactivated compared to position 2. However, a mixture of isomers is possible, and the reaction conditions would need to be carefully optimized to favor the desired this compound.

Experimental Protocol

-

To a flask containing anhydrous DMF (3.0 eq.) at 0 °C under an inert atmosphere, is added phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.

-

The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

1-Fluoro-3-methylbenzene (1.0 eq.) is added, and the reaction mixture is heated to 60-80 °C for several hours.

-

After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution).

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The resulting isomeric mixture is separated by careful column chromatography to isolate this compound.

Caption: Pathway 3: Vilsmeier-Haack Formylation.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Ortho-lithiation | Pathway 2: Oxidation of Alcohol | Pathway 3: Vilsmeier-Haack |

| Starting Material | 1-Fluoro-3-methylbenzene | 2-Bromo-3-fluorotoluene | 1-Fluoro-3-methylbenzene |

| Number of Steps | 1 (excluding workup) | 2 (Grignard + Oxidation) | 1 (excluding workup) |

| Regioselectivity | High | High | Moderate to Low |

| Key Reagents | n-Butyllithium, DMF | Magnesium, Formaldehyde, Oxidizing Agent (e.g., DMP, Swern) | DMF, POCl₃ |

| Reaction Conditions | Cryogenic (-78 °C) | Grignard: Reflux; Oxidation: Mild (rt or -78 °C) | Elevated temperatures (60-80 °C) |

| Potential Yield | Good to Excellent | Good to Excellent | Moderate (due to isomer formation) |

| Advantages | High regioselectivity, direct C-H functionalization. | Use of well-established, reliable reactions; flexibility in oxidant choice. | Utilizes common and inexpensive reagents. |

| Disadvantages | Requires strictly anhydrous and inert conditions; use of pyrophoric reagents. | Multi-step synthesis; preparation of the starting bromide may be required. | Potential for isomeric mixtures requiring difficult separation. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The Ortho-lithiation and Formylation route (Pathway 1) offers the most direct and regioselective approach, making it a highly attractive option for targeted synthesis. The Oxidation of 2-Fluoro-6-methylbenzyl Alcohol (Pathway 2) provides a robust and reliable, albeit longer, alternative with the benefit of employing well-understood and mild oxidation techniques. The Vilsmeier-Haack Reaction (Pathway 3) presents a classical method that may be suitable for larger-scale synthesis if the separation of potential isomers can be efficiently managed.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. A thorough understanding of the underlying mechanisms and practical considerations outlined in this guide will empower scientists to make informed decisions in their synthetic endeavors.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatic compounds. Chemical Reviews, 90(6), 879-933.

- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.

- Taylor, R. (1990).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.

- Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277-7287.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Myers, A. G., et al. (2000). A practical and efficient method for the preparation of the Dess-Martin periodinane. Tetrahedron Letters, 41(12), 1957-1959.

- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

- Tidwell, T. T. (1990).

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

- Allen, C. F. H., & VanAllan, J. (1944). The reaction of Grignard reagents with formaldehyde. Journal of the American Chemical Society, 66(8), 1430-1431.

-

He, Z. X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769. [Link]

- Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.

-

PubChem. This compound. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

ChemTalk. Directing Effects. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 12. Directing Effects | ChemTalk [chemistrytalk.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis, characterization, and application of 2-Fluoro-6-methylbenzaldehyde. We will delve into its core molecular attributes, plausible synthetic routes, predicted spectroscopic signatures, and its potential as a strategic building block in medicinal chemistry.

Section 1: Core Molecular Attributes

This compound is a disubstituted aromatic aldehyde. The presence of a fluorine atom and a methyl group ortho to the aldehyde functionality imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| CAS Number | 117752-04-2 | |

| Canonical SMILES | CC1=C(C(=CC=C1)F)C=O | |

| InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N |

Section 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is critical for its effective and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid | |

| Density | 1.151 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.525 | |

| Storage Temperature | 2-8°C | |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Hazard Statement(s) | H315: Causes skin irritation | |

| Precautionary Statement(s) | P264, P280, P302+P352, P332+P313 |

Section 3: Synthesis and Mechanistic Insights

While multiple routes to substituted benzaldehydes exist, a common and effective method is the selective oxidation of the corresponding methyl group on the toluene precursor. For this compound, the logical precursor is 2-fluoro-6-methyltoluene. Oxidation using manganese dioxide (MnO₂) in acidic medium is a well-established method for the conversion of benzylic methyl groups to aldehydes, often minimizing over-oxidation to the carboxylic acid.[1][2]

The reaction proceeds via a radical mechanism where MnO₂ acts as the oxidizing agent. The acidic environment facilitates the process. The selectivity for the aldehyde is enhanced because the aldehyde product is typically less reactive than the starting toluene under these conditions and can be removed from the reaction mixture by methods like steam distillation to prevent further oxidation.[1]

Figure 1: Proposed workflow for the synthesis of this compound.

Section 4: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are influenced by the electronic effects of the aldehyde (electron-withdrawing), fluorine (electron-withdrawing, strong C-F and H-F coupling), and methyl (electron-donating) groups.[3][4]

¹H NMR: The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents and C-F coupling. The carbon directly bonded to fluorine (C2) will show a large one-bond C-F coupling constant.[5][6]

| Data Type | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H NMR | ~10.2 | (s, 1H, -CHO): Aldehydic proton, deshielded by the carbonyl group. |

| ~7.6 - 7.8 | (m, 1H, Ar-H): Aromatic proton para to the fluorine. | |

| ~7.1 - 7.3 | (m, 2H, Ar-H): Remaining aromatic protons, showing complex splitting. | |

| ~2.5 | (s, 3H, -CH₃): Methyl protons. | |

| ¹³C NMR | ~191 | (d, C=O): Aldehyde carbonyl, doublet due to coupling with ortho-fluorine. |

| ~162 (d, ¹JCF ≈ 250 Hz) | (C-F): Carbon directly bonded to fluorine, large one-bond coupling. | |

| ~135-140 | (Ar-C): Quaternary aromatic carbons (C1, C6). | |

| ~125-135 | (Ar-CH): Aromatic methine carbons. | |

| ~20 | (-CH₃): Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde, expected around 1700-1715 cm⁻¹ .

-

Aldehydic C-H Stretch: Two weak to medium bands are characteristic for the C-H bond of an aldehyde, typically appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).

-

C-F Stretch: A strong band in the fingerprint region, typically between 1200-1250 cm⁻¹ .

Section 5: Applications in Medicinal Chemistry and Drug Development

Fluorinated organic molecules are of paramount importance in modern drug discovery. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[7] this compound serves as a versatile building block for introducing the ortho-fluoro-methyl-phenyl motif into larger, more complex molecules.

While direct applications are proprietary, the utility of this structural motif can be inferred from its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This acid is a key building block for an advanced epidermal growth factor receptor (EGFR) inhibitor and for the synthesis of Avacopan, a drug used to treat ANCA-associated vasculitis.[7][8] This strongly suggests that this compound is a strategic precursor for the synthesis of analogous active pharmaceutical ingredients (APIs).

The aldehyde functionality is highly reactive and serves as a synthetic handle for numerous transformations, including:

-

Knoevenagel Condensation: A base-catalyzed reaction with active methylene compounds to form C=C bonds, a cornerstone of drug synthesis.

-

Reductive Amination: Conversion to amines for coupling with other fragments.

-

Wittig Reaction: Formation of alkenes.

-

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol, respectively.

Figure 2: General mechanism of a Knoevenagel condensation involving this compound.

Section 6: Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of this compound based on established chemical transformations.[1][2]

Protocol: Oxidation of 2-Fluoro-6-methyltoluene

Materials:

-

2-Fluoro-6-methyltoluene (1.0 eq)

-

Manganese Dioxide (MnO₂, activated, ~2.5 eq)

-

Sulfuric Acid (60-65% aqueous solution)

-

Toluene (as co-solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.

-

Charging Flask: To the flask, add 2-fluoro-6-methyltoluene (1.0 eq), toluene (as a co-solvent, approx. 3 volumes relative to the starting material), and the 65% sulfuric acid solution (approx. 7 volumes).

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to 40°C using a heating mantle.

-

Addition of Oxidant: Slowly add activated manganese dioxide (2.5 eq) in portions over 30-60 minutes. The reaction is exothermic; maintain the temperature at 40-45°C by controlling the rate of addition and using a water bath for cooling if necessary.

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by the disappearance of the black MnO₂ solid and the formation of a lighter-colored manganese sulfate mixture. A sample can be withdrawn, worked up, and analyzed by GC-MS or TLC to check for the consumption of the starting material. Continue stirring at 40°C for 4-6 hours after the addition is complete, or until monitoring indicates completion.

-

Work-up & Isolation: Cool the reaction mixture to room temperature. Arrange the apparatus for steam distillation. Steam distill the mixture to co-distill the unreacted toluene and the product, this compound. Collect the cloudy distillate.

-

Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any traces of benzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the DCM and toluene.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.

References

-

J. K. M. Sanders, B. K. Hunter. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. URL: [Link]

-

Yamamoto, O., & Hayamizu, K. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. URL: [Link]

-

frogfot. (2004). toluene --> benzaldehyde. Sciencemadness Discussion Board. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. URL: [Link]

-

Mal, K., et al. (2018). Efficient and Selective Oxidation of Toluene to Benzaldehyde on Manganese Tungstate Nanobars: A Noble Metal-Free Approach. Industrial & Engineering Chemistry Research, 57(49), 16676-16685. URL: [Link]

-

learningChem. (2013). Toluene to Benzaldehyde with MnO2. Sciencemadness Discussion Board. Retrieved from [Link]

-

Wang, J., et al. (2018). Conversion of toluene oxidation over α‐MnO2, γ‐MnO2andβ‐MnO2. ChemistrySelect, 3(39), 10974-10981. URL: [Link]

-

Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 10-17. URL: [Link]

-

Khan, I., et al. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega, 6(30), 20006-20015. URL: [Link]

-

Akhtari, K., et al. (2005). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 43(3), 227-232. URL: [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13935-13944. URL: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - toluene --> benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Toluene to Benzaldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

Spectroscopic data for 2-Fluoro-6-methylbenzaldehyde (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-methylbenzaldehyde

This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 117752-04-2), a substituted aromatic aldehyde of interest in synthetic chemistry and drug development.[1][2] As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first-principle spectroscopic theory to present a robust, predictive profile. This approach serves as a powerful tool for researchers in verifying synthesis, identifying impurities, and elucidating structure.

The unique arrangement of an aldehyde, a fluorine atom, and a methyl group on the aromatic ring creates a distinct spectroscopic fingerprint.[3] Understanding this signature is paramount for its application in complex molecular synthesis.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₈H₇FO, Molecular Weight: 138.14 g/mol ) forms the basis for all spectroscopic interpretation. The following diagram illustrates the IUPAC numbering used for subsequent spectral assignments.[4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule. For a compound like this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ~7.26 ppm), which is unlikely to interfere with the aromatic signals of the analyte. Tetramethylsilane (TMS) is used as the internal standard, establishing the 0 ppm reference point for the chemical shift scale.[5]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aldehydic, aromatic, and methyl protons. The electronegative fluorine atom and the electron-donating methyl group significantly influence the chemical shifts of the nearby aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.4 | Singlet (s) | - | Aldehyde proton (1H, -CHO) |

| ~7.4-7.6 | Triplet of triplets (tt) | J(H,H) ≈ 7-8, J(H,F) ≈ 4-5 | Aromatic Proton (1H, H4) |

| ~7.0-7.2 | Multiplet (m) | - | Aromatic Protons (2H, H3 & H5) |

| ~2.6 | Singlet (s) | - | Methyl Protons (3H, -CH₃) |

-

Aldehydic Proton (H-ald): This proton appears as a sharp singlet far downfield (~10.4 ppm) due to the strong deshielding effect of the carbonyl group. It typically shows no coupling to other protons.

-

Aromatic Protons (H3, H4, H5): The aromatic region will be complex. The H4 proton, being para to the aldehyde, is expected to be the most downfield of the aromatic signals. It will be split into a triplet by its two ortho neighbors (H3 and H5) and further split into a triplet by the meta fluorine atom (four bonds away). The H3 and H5 protons will have different chemical environments and will likely appear as a complex multiplet due to ortho, meta, and H-F couplings.

-

Methyl Protons (H8): The protons of the methyl group are not adjacent to any other protons, so they will appear as a sharp singlet at approximately 2.6 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The presence of fluorine introduces carbon-fluorine (C-F) coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc. in Hz) | Assignment |

| ~189 | Doublet (d) | ³JCF ≈ 3-5 Hz | C7 (C=O) |

| ~162 | Doublet (d) | ¹JCF ≈ 250 Hz | C2 (C-F) |

| ~141 | Doublet (d) | ²JCF ≈ 10-15 Hz | C6 (C-CH₃) |

| ~135 | Singlet (s) | - | C4 |

| ~128 | Doublet (d) | ³JCF ≈ 3-5 Hz | C5 |

| ~125 | Doublet (d) | ²JCF ≈ 20-25 Hz | C1 (C-CHO) |

| ~118 | Doublet (d) | ⁴JCF ≈ 1-3 Hz | C3 |

| ~20 | Doublet (d) | ³JCF ≈ 3-5 Hz | C8 (-CH₃) |

-

Carbonyl Carbon (C7): This carbon is highly deshielded and appears far downfield, characteristic of an aldehyde.[6] It will exhibit a small coupling to the fluorine atom.

-

Fluorine-Bound Carbon (C2): The most prominent feature will be the C2 signal, which appears as a large doublet due to direct one-bond coupling (¹JCF) with fluorine, typically around 250 Hz.[7]

-

Other Aromatic Carbons: All other carbons in the ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), providing valuable data for unambiguous assignment, often requiring 2D NMR experiments for full confirmation.[8]

-

Methyl Carbon (C8): The methyl carbon appears upfield and will also exhibit a small three-bond coupling to the fluorine.

Protocol & Workflow: NMR Data Acquisition

The following workflow ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The Choice of ATR for Sample Analysis

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR method.[9] It requires minimal sample preparation—just a single drop—eliminating the need for solvents or KBr pellets, which can introduce contaminants or obscure spectral regions.[10] This ensures a clean, fast, and reproducible measurement.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3080 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2860, ~2760 | Medium, sharp | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1705 | Strong, sharp | C=O Stretch | Aldehyde (Carbonyl) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |

-

Diagnostic Aldehyde Peaks: The two most important diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1705 cm⁻¹ and the characteristic pair of C-H stretching bands (a Fermi doublet) near 2860 and 2760 cm⁻¹. The presence of both features is a strong confirmation of the aldehyde group.[11]

-

Aromatic and Fluoro Groups: The aromatic C=C stretching vibrations appear in the 1600-1470 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is expected for the C-F bond stretch, confirming the presence of the fluorine substituent.

Protocol: FT-IR Data Acquisition via ATR

-

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with an appropriate solvent like isopropanol and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[8]

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Pressure Application: If using a pressure clamp, lower it to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a solvent-wetted wipe after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, small organic molecules.[12]

Expertise & Experience: Interpreting EI Fragmentation

In EI-MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺) and causing it to fragment in a predictable manner. The stability of the resulting fragments dictates the appearance of the mass spectrum. For substituted benzaldehydes, fragmentation is heavily influenced by the stability of the aromatic ring and the benzoyl cation.[13][14]

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Ion Formula | Identity / Origin |

| 138 | Moderate | [C₈H₇FO]⁺ | Molecular Ion (M⁺) |

| 137 | Strong | [C₈H₆FO]⁺ | M-1; Loss of aldehydic H• |

| 110 | Weak | [C₇H₆F]⁺ | M-28; Loss of CO |

| 109 | Strong | [C₇H₆F]⁺ | M-29; Loss of CHO• (benzoyl-type cation) |

| 83 | Moderate | [C₆H₄F]⁺ | Loss of CH₃• from m/z 109 |

-

Molecular Ion (M⁺): The peak at m/z 138 corresponds to the intact ionized molecule, confirming its molecular weight of 138.14 g/mol .[4]

-

M-1 Peak (m/z 137): The loss of the single aldehydic hydrogen radical is a very common fragmentation pathway for aldehydes, leading to a stable acylium ion. This peak is often prominent.

-

Loss of CHO (m/z 109): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of a formyl radical (•CHO, 29 Da), yielding a fluorotolyl cation. This is expected to be a major fragment.

-

Other Fragments: Subsequent fragmentation of the m/z 109 ion, such as the loss of a methyl radical (15 Da), can lead to smaller fragments like the fluorophenyl cation at m/z 83.

Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Inlet Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, separating the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a 70 eV electron beam (standard for EI).[15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and a computer generates the mass spectrum.

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the identification and structural verification of this compound. The predicted data—a downfield aldehyde proton singlet in ¹H NMR, a large ¹JCF coupling in ¹³C NMR, a strong carbonyl stretch at ~1705 cm⁻¹ in IR, and a molecular ion at m/z 138 in mass spectrometry—collectively create a unique fingerprint. By following the outlined protocols and understanding the causal relationships behind the spectral features, researchers can confidently characterize this important chemical intermediate.

References

-

PubChem. 2-Fluoro-6-methoxybenzaldehyde. National Center for Biotechnology Information. Link

-

BLD Pharm. This compound. Link

-

Sigma-Aldrich. This compound 96%. Merck KGaA. Link

-

The Royal Society of Chemistry. Electronic Supplementary Information. Link

-

Drawell. Sample Preparation for FTIR Analysis. Link

-

Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Link

-

Creative Proteomics. Interpretation of Mass Spectra—EI-MS. Link

-

PubChem. This compound. National Center for Biotechnology Information. Link

-

University of the West Indies. Sample preparation for FT-IR. Link

-

Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. Link

-

ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. Link

-

Michigan State University Department of Chemistry. Mass Spectrometry. Link

-

MDPI. Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres. Link

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Link

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Link

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. Link

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Link

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Link

-

National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Link

-

NIST WebBook. Benzaldehyde, 2,4,6-trimethyl-. Link

-